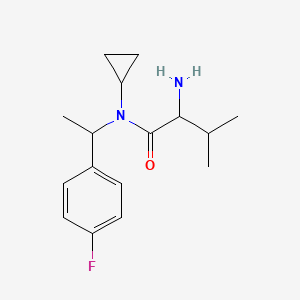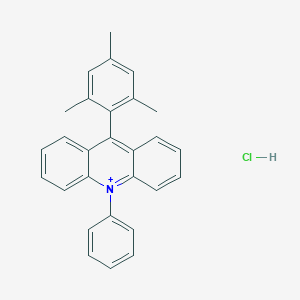
Dolisoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolisoleucine is a synthetic compound with the molecular formula C25H31NO5 It is a derivative of isoleucine, an essential amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dolisoleucine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. Techniques such as 3D printing have been explored for the preparation of isoleucine formulations, which could be adapted for this compound production . This method allows for precise control over the synthesis process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dolisoleucine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, and organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
Dolisoleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component of nutritional supplements.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and feed industries.
Mécanisme D'action
The mechanism of action of dolisoleucine involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it is likely to be involved in protein synthesis and energy metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence various cellular processes through its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Dolisoleucine is similar to other branched-chain amino acids, such as leucine and valine. it has unique structural features that distinguish it from these compounds. For example, its specific side chain configuration may result in different biological activities and applications. Similar compounds include:
Leucine: An essential amino acid involved in protein synthesis and muscle metabolism.
Valine: Another branched-chain amino acid important for muscle growth and energy production.
Propriétés
Formule moléculaire |
C25H31NO5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C25H31NO5/c1-5-16(2)24(22(30-4)14-23(27)28)26(3)25(29)31-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22,24H,5,14-15H2,1-4H3,(H,27,28) |
Clé InChI |
PGTPCCZSMULGEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
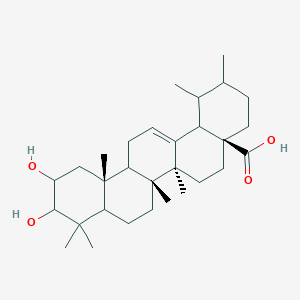
![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)
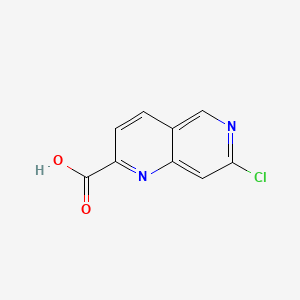
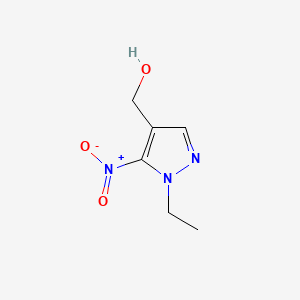
![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
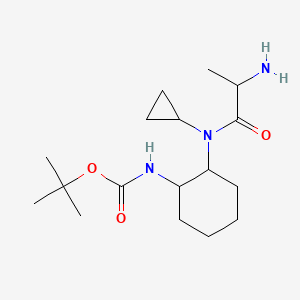
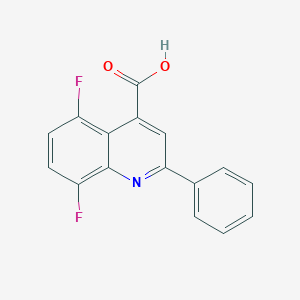
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
